molecular formula C12H10F3N3O2S B13425143 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- CAS No. 38030-43-2

3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)-

Cat. No.: B13425143
CAS No.: 38030-43-2
M. Wt: 317.29 g/mol
InChI Key: WXAZVOULHVTBDA-UHFFFAOYSA-N
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Description

3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridinesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- typically involves the reaction of 4-chloropyridine-3-sulfonamide with 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3’-Methylphenyl)amino-3-pyridinesulfonamide
  • 3-Fluoro-4-(trifluoromethyl)pyridine
  • 4-Chloro-3-pyridinesulfonamide

Uniqueness

3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)- is unique due to the presence of both the trifluoromethyl group and the pyridinesulfonamide moiety. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-(trifluoromethyl)anilino]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)8-2-1-3-9(6-8)18-10-4-5-17-7-11(10)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAZVOULHVTBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191448
Record name 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38030-43-2
Record name 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinesulfonamide, 4-((3-(trifluoromethyl)phenyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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